Deoxycorticosterone sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

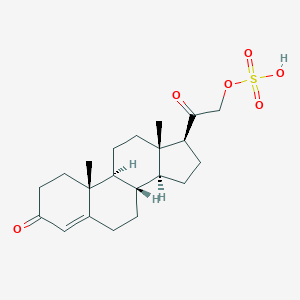

Deoxycorticosterone sulfate, also known as this compound, is a useful research compound. Its molecular formula is C21H30O6S and its molecular weight is 410.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Hypertension Research

DOC-SO4 is primarily recognized for its involvement in hypertension, particularly through the salt-DOCA rat model. This model is extensively used to study the effects of mineralocorticoids on blood pressure regulation. In these studies, DOC-SO4 has demonstrated potent effects on sodium retention and blood pressure elevation, making it a critical compound for understanding the mechanisms underlying hypertension.

- Salt-DOCA Rat Model : This model simulates human hypertension by administering DOC-SO4 to induce salt-sensitive hypertension. Research indicates that DOC-SO4 causes significant increases in blood pressure and sodium retention in adrenalectomized rats, highlighting its mineralocorticoid activity .

- Mechanistic Insights : Studies have shown that DOC-SO4 influences renal function and electrolyte balance, contributing to hypertension. It acts through mineralocorticoid receptors, leading to increased sodium reabsorption and potassium excretion .

Metabolic Research

DOC-SO4 is also pivotal in metabolic studies, particularly concerning its conversion and interaction with other steroids.

- Conversion Pathways : Research indicates that plasma DOC is converted to DOC-SO4 primarily in the liver. This conversion is significantly greater in premenopausal women than in men, suggesting a gender difference in steroid metabolism .

- Impact on Other Steroids : DOC-SO4 can be metabolized into progesterone and other metabolites by intestinal bacteria, which emphasizes its role in broader steroid metabolism . Understanding these pathways is crucial for developing therapeutic strategies targeting steroid-related disorders.

Clinical Implications

The clinical relevance of DOC-SO4 extends to conditions such as pre-eclampsia and adrenal insufficiency.

- Pre-eclampsia : Elevated levels of DOC and its sulfate form have been associated with pre-eclampsia during pregnancy. Monitoring these levels can provide insights into the pathophysiology of this condition .

- Adrenal Disorders : In patients with adrenal insufficiency or congenital adrenal hyperplasia (CAH), DOC-SO4 levels may serve as biomarkers for assessing adrenal function and guiding treatment strategies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the applications of DOC-SO4:

- Hypertension Induction in Rats : A study demonstrated that administering DOC-SO4 led to a marked increase in blood pressure over several weeks, establishing a reliable model for studying hypertension mechanisms .

- Pregnancy and Steroid Levels : In pregnant women, elevated levels of DOC were noted during the third trimester, indicating its role in pregnancy-related physiological changes .

- Adrenal Insufficiency Management : Clinical observations have shown that monitoring DOC-SO4 levels can aid in managing patients with adrenal insufficiency by adjusting glucocorticoid therapy based on individual metabolic responses .

Propriétés

Numéro CAS |

1420-82-2 |

|---|---|

Formule moléculaire |

C21H30O6S |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1 |

Clé InChI |

PFWWYTIRUGAMOH-YFWFAHHUSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

SMILES canonique |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Synonymes |

deoxycorticosterone sulfate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.